3,5-Dibromoaniline hydrochloride

Description

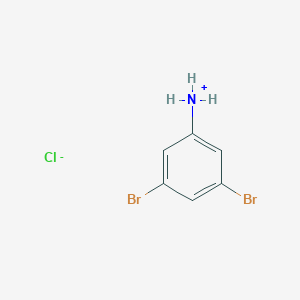

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

3,5-dibromoaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br2N.ClH/c7-4-1-5(8)3-6(9)2-4;/h1-3H,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFXICROPABGNNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Br)Br)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Br2ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90656914 | |

| Record name | 3,5-Dibromoaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90656914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188349-40-8 | |

| Record name | 3,5-Dibromoaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90656914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Guide to the Molecular Weight of 3,5-Dibromoaniline Hydrochloride

This technical guide provides a detailed breakdown of the molecular weight of 3,5-dibromoaniline hydrochloride, a compound of interest for researchers, scientists, and professionals in the field of drug development. The formation of a hydrochloride salt is a common strategy employed in medicinal chemistry to enhance the solubility and stability of amine-containing compounds.

Quantitative Data Summary

The molecular weight of this compound is determined by the sum of the molecular weights of its constituent parts: 3,5-dibromoaniline and hydrochloric acid. The table below summarizes the molecular weights of these components.

| Compound | Chemical Formula | Molecular Weight ( g/mol ) |

| 3,5-Dibromoaniline | C₆H₅Br₂N | 250.92[1][2][3][4] |

| Hydrochloric Acid | HCl | 36.46[5][6][7][8] |

| This compound | C₆H₆Br₂ClN | 287.38 |

Formation of this compound

The formation of this compound is an acid-base reaction. The lone pair of electrons on the nitrogen atom of the aniline group in 3,5-dibromoaniline acts as a proton acceptor (a Lewis base), while hydrochloric acid acts as a proton donor (a Brønsted-Lowry acid). The proton from hydrochloric acid is transferred to the amino group, forming the anilinium cation, which then forms an ionic bond with the chloride anion.

Caption: Formation of this compound.

References

- 1. 3,5-Dibromoaniline | C6H5Br2N | CID 221512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 626-40-4|3,5-Dibromoaniline|BLD Pharm [bldpharm.com]

- 4. chemscene.com [chemscene.com]

- 5. Hydrochloric acid - Wikipedia [en.wikipedia.org]

- 6. quora.com [quora.com]

- 7. topblogtenz.com [topblogtenz.com]

- 8. Hydrochloric Acid | HCl | CID 313 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,5-Dibromoaniline Hydrochloride for Researchers and Drug Development Professionals

An essential building block in medicinal chemistry, 3,5-Dibromoaniline hydrochloride serves as a crucial intermediate in the synthesis of a variety of bioactive molecules. This technical guide provides a comprehensive overview of its chemical structure, properties, synthesis, and spectral characterization, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound is the hydrochloride salt of 3,5-Dibromoaniline. The chemical structure consists of a benzene ring substituted with two bromine atoms at positions 3 and 5, and an ammonium group at position 1, with a chloride counter-ion. The presence of the electron-withdrawing bromine atoms and the ammonium group significantly influences the electronic properties and reactivity of the aromatic ring.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₆H₆Br₂ClN | [1][2] |

| Molecular Weight | 287.38 g/mol | [1][2] |

| CAS Number | 188349-40-8 | [1][2] |

| Appearance | Solid | [3] |

| Purity | ≥98% | [1] |

| Canonical SMILES | C1=C(C=C(C=C1Br)Br)N.Cl | [1] |

| InChI | InChI=1S/C6H5Br2N.ClH/c7-4-1-5(8)3-6(9)2-4;/h1-3H,9H2;1H | [1] |

| InChI Key | AFXICROPABGNNI-UHFFFAOYSA-N | [1] |

Synthesis

The synthesis of this compound typically involves a two-step process: the synthesis of the free base, 3,5-Dibromoaniline, followed by its conversion to the hydrochloride salt.

Synthesis of 3,5-Dibromoaniline

Several synthetic routes to 3,5-Dibromoaniline have been reported. One common method involves the reduction of a dinitrobromo or dibromonitro precursor.

Experimental Protocol: Synthesis of 3,5-Dibromoaniline from 3,5-Dibromonitrobenzene [4]

This procedure details the reduction of 3,5-dibromonitrobenzene to 3,5-dibromoaniline.

-

Materials:

-

3,5-dibromo-nitro-benzene (500 mg, 1.78 mmol)

-

Glacial acetic acid (4 mL)

-

TiCl₃ (30 wt % in 2 N HCl)

-

1 M NaOH

-

Ethyl acetate (EtOAc)

-

Water (H₂O)

-

Anhydrous Na₂SO₄

-

-

Procedure:

-

Dissolve 3,5-dibromo-nitro-benzene (500 mg, 1.78 mmol) in 4 mL of glacial acetic acid.

-

Gradually add TiCl₃ with 30 wt % in 2 N HCl at room temperature until the purple color disappears, indicating the completion of the reduction. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under vacuum to remove the acetic acid.

-

Add H₂O and 1 M NaOH to neutralize the product, followed by the addition of EtOAc.

-

Filter the resulting wax-like solid under vacuum.

-

Perform a liquid-liquid extraction twice using EtOAc and H₂O.

-

Dry the combined organic layers over anhydrous Na₂SO₄ for 30 minutes.

-

Filter off the drying agent and concentrate the filtrate under vacuum using a rotary evaporator, followed by further drying on an oil pump overnight.

-

This procedure yields 3,5-Dibromoaniline as a neutral base.

-

Formation of this compound

The conversion of 3,5-Dibromoaniline to its hydrochloride salt is a standard acid-base reaction.

Conceptual Experimental Protocol: Preparation of this compound

-

Materials:

-

3,5-Dibromoaniline

-

Anhydrous diethyl ether (or other suitable organic solvent)

-

Hydrochloric acid (concentrated or as a solution in a suitable solvent like diethyl ether or isopropanol)

-

-

Procedure:

-

Dissolve the synthesized 3,5-Dibromoaniline in a minimal amount of anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of hydrochloric acid dropwise with constant stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

-

Spectral Data (Predicted and Analog-Based)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound in a solvent like DMSO-d₆ is expected to show signals for the aromatic protons and the ammonium protons. The aromatic region would likely display two distinct signals corresponding to the proton at C4 and the protons at C2 and C6. The ammonium protons would appear as a broad singlet.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic H (C4-H) | ~7.0 - 7.5 | Triplet |

| Aromatic H (C2-H, C6-H) | ~6.8 - 7.2 | Doublet |

| -NH₃⁺ | Variable, broad | Singlet |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will be characterized by signals corresponding to the four distinct carbon environments in the aromatic ring. The chemical shifts are influenced by the bromine and ammonium substituents.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-NH₃⁺ | ~140 - 150 |

| C-Br | ~120 - 130 |

| C-H (aromatic) | ~115 - 135 |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound will exhibit characteristic absorption bands for the N-H bonds of the ammonium group, C-N stretching, C-Br stretching, and aromatic C-H and C=C stretching vibrations.

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Ammonium) | 3200 - 3400 | Strong, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aromatic C=C Stretch | 1550 - 1700 | Medium to Strong |

| C-N Stretch | 1250 - 1350 | Medium |

| C-Br Stretch | 500 - 700 | Strong |

Mass Spectrometry (MS) (Predicted)

In a mass spectrum, this compound would likely show the molecular ion of the free base, 3,5-Dibromoaniline, due to the loss of HCl. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a characteristic M, M+2, and M+4 pattern for ions containing two bromine atoms.

Table 5: Predicted Mass Spectrometry Fragments for 3,5-Dibromoaniline

| m/z | Ion |

| 249, 251, 253 | [M]⁺ (molecular ion of the free base) |

| 170, 172 | [M - Br]⁺ |

| 91 | [M - 2Br]⁺ |

Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of various pharmaceutical compounds, particularly as a scaffold for kinase inhibitors.[5] The bromine atoms provide reactive sites for cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, allowing for the introduction of diverse functionalities to modulate biological activity and pharmacokinetic properties.

Role as a Synthetic Intermediate

The general workflow for utilizing this compound in the synthesis of a target molecule, for instance, a kinase inhibitor, is depicted below.

Caption: Synthetic workflow using this compound.

Safety and Handling

This compound is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

In case of accidental exposure:

-

Ingestion: Rinse mouth and seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.

For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

This technical guide provides a foundational understanding of this compound. Further research and experimental validation are necessary to fully elucidate its properties and potential applications in novel drug discovery endeavors.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Physical Properties of 3,5-Dibromoaniline Hydrochloride

This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. The information is curated for professionals in research and development, with a focus on structured data presentation, experimental context, and logical workflows.

Chemical Identity and Structure

This compound is the hydrochloride salt form of the aromatic amine 3,5-Dibromoaniline. The protonation of the amino group by hydrochloric acid increases the compound's polarity and aqueous solubility compared to its free base form.

Molecular Structure:

-

IUPAC Name: 3,5-dibromoaniline;hydrochloride[1]

-

Canonical SMILES: C1=C(C=C(C=C1Br)Br)N.Cl[1]

-

InChI Key: RVNUUWJGSOHMRR-UHFFFAOYSA-N (for the free base)

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound and its corresponding free base, 3,5-Dibromoaniline, for comparative purposes.

| Property | This compound | 3,5-Dibromoaniline (Free Base) |

| CAS Number | 188349-40-8[1][2][3][4] | 626-40-4[5][6][7] |

| Molecular Formula | C₆H₆Br₂ClN[1] | C₆H₅Br₂N[5][8][9][10] |

| Molecular Weight | 287.4 g/mol [4] | 250.92 g/mol [8][9][10] |

| Appearance | Data not available | White to pale yellow or brown solid, often crystalline[5][11][12] |

| Melting Point | Data not available | 51°C to 57°C[5][6][13] |

| Boiling Point | Data not available | 181.5°C at 760 mmHg[13] |

| Solubility | Expected to be soluble in water | Sparingly soluble in water, soluble in organic solvents[11][12] |

Spectroscopic Data

-

Infrared (IR) Spectroscopy: For the free base, 3,5-Dibromoaniline, characteristic N-H stretching absorptions for a primary amine are expected in the 3400-3500 cm⁻¹ region.[14] Upon protonation to form the hydrochloride salt, these N-H stretching bands would broaden and shift to lower frequencies (typically 2200-3000 cm⁻¹), characteristic of an ammonium salt (-NH₃⁺). The C-N stretching absorptions are typically found between 1200-1350 cm⁻¹ for aromatic amines.[14]

-

¹H NMR Spectroscopy: In the ¹H NMR spectrum of the free amine, the protons on the nitrogen atom (N-H) typically appear as a broad signal between 0.5-5.0 ppm.[14] For the hydrochloride salt, this signal would shift downfield and could become sharper. The aromatic protons would also experience a downfield shift due to the electron-withdrawing effect of the -NH₃⁺ group.

-

Mass Spectrometry: The mass spectrum of the free base, 3,5-Dibromoaniline, would show a characteristic molecular ion peak. Due to the presence of two bromine atoms, a distinctive isotopic pattern (M, M+2, M+4) would be observed, reflecting the natural abundances of the ⁷⁹Br and ⁸¹Br isotopes.

Experimental Protocols

The determination of the physical properties of a compound like this compound follows standard laboratory procedures.

Protocol 1: Synthesis of this compound

The hydrochloride salt is typically prepared by dissolving the free base, 3,5-Dibromoaniline, in a suitable organic solvent (e.g., diethyl ether, isopropanol) and bubbling anhydrous hydrogen chloride gas through the solution or by adding a solution of HCl in an organic solvent. The salt precipitates and can be collected by filtration.

Caption: Workflow for the synthesis of an amine hydrochloride salt.

Protocol 2: Melting Point Determination

The melting point is determined using a capillary melting point apparatus. A small, dry sample of the crystalline solid is packed into a capillary tube, which is then heated in the apparatus. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded. This range provides an indication of the compound's purity.

Protocol 3: Spectroscopic Analysis Workflow

A standard workflow is employed to confirm the identity and purity of the synthesized compound. This involves a series of spectroscopic techniques.

Caption: Standard workflow for spectroscopic characterization.

Safety and Handling

While specific toxicity data for this compound is limited, the parent compound, 3,5-Dibromoaniline, is classified as harmful and an irritant.

-

Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[10] It can be harmful if swallowed or inhaled and is toxic in contact with skin.[8]

-

Precautionary Measures: Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. All handling should be performed in a well-ventilated area or a chemical fume hood.[10]

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. This compound | 188349-40-8 [chemicalbook.com]

- 3. This compound | 188349-40-8 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. 460560250 [thermofisher.com]

- 6. 3,5-Dibromoaniline, 98% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. 3,5-Dibromoaniline | 626-40-4 [chemicalbook.com]

- 8. 3,5-Dibromoaniline | C6H5Br2N | CID 221512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3,5-Dibromoaniline synthesis - chemicalbook [chemicalbook.com]

- 10. 3,5-Dibromoaniline, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 11. CAS 626-40-4: 3,5-Dibromoaniline | CymitQuimica [cymitquimica.com]

- 12. Page loading... [wap.guidechem.com]

- 13. 3,5-Dibromoaniline | 626-40-4 [sigmaaldrich.com]

- 14. chem.libretexts.org [chem.libretexts.org]

Solubility Profile of 3,5-Dibromoaniline Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 3,5-Dibromoaniline Hydrochloride (CAS RN: 188349-40-8) in various organic solvents. Understanding the solubility of this compound is critical for its application in chemical synthesis, formulation development, and other research applications. This document outlines qualitative and estimated quantitative solubility data, detailed experimental protocols for solubility determination, and a logical workflow for these procedures.

Core Concept: Solubility of Amine Hydrochloride Salts

This compound, as a salt of a weak base, is generally more polar than its free base counterpart. This increased polarity, due to the presence of the charged ammonium group and the chloride counter-ion, dictates its solubility behavior. Typically, amine hydrochlorides exhibit higher solubility in polar solvents and are sparingly soluble to insoluble in non-polar organic solvents. Factors such as solvent polarity, temperature, and the presence of co-solvents can significantly influence the solubility of this compound.

Quantitative Solubility Data

While specific experimental data for the solubility of this compound is not extensively published, the following table provides estimated solubility values based on the general principles of solubility for substituted aniline hydrochlorides in common organic solvents at ambient temperature (~25°C). These values should be considered as a guide for solvent selection and experimental design.

| Solvent | Chemical Class | Polarity Index | Estimated Solubility (g/L) | Qualitative Solubility |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 7.2 | > 100 | Very Soluble |

| Dimethylformamide (DMF) | Amide | 6.4 | > 100 | Very Soluble |

| Methanol | Alcohol (Polar Protic) | 5.1 | 50 - 100 | Soluble |

| Ethanol | Alcohol (Polar Protic) | 4.3 | 20 - 50 | Soluble |

| Isopropanol | Alcohol (Polar Protic) | 3.9 | 10 - 20 | Sparingly Soluble |

| Acetonitrile | Nitrile | 5.8 | 5 - 10 | Sparingly Soluble |

| Acetone | Ketone | 5.1 | 1 - 5 | Slightly Soluble |

| Dichloromethane (DCM) | Halogenated | 3.1 | < 1 | Slightly Soluble |

| Ethyl Acetate | Ester | 4.4 | < 1 | Insoluble |

| Toluene | Aromatic Hydrocarbon | 2.4 | < 0.1 | Insoluble |

| Hexane | Aliphatic Hydrocarbon | 0.1 | < 0.1 | Insoluble |

Note: These are estimated values and actual solubility should be determined experimentally.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The following is a detailed methodology for determining the thermodynamic solubility of this compound in an organic solvent. This protocol is based on the widely accepted shake-flask method followed by concentration analysis using High-Performance Liquid Chromatography (HPLC).[1][2]

1. Materials and Equipment:

-

This compound (solid, high purity)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Constant temperature shaker bath or orbital shaker

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector

-

Appropriate HPLC column (e.g., C18)

2. Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., methanol) to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to prepare a series of calibration standards with at least five different concentrations.

3. Experimental Procedure (Shake-Flask Method):

-

Add an excess amount of solid this compound to a series of vials, ensuring that there will be undissolved solid at equilibrium.

-

Add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).

-

Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined in preliminary experiments.

-

After the equilibration period, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

4. Sample Analysis (HPLC):

-

Carefully withdraw a sample from the supernatant of each vial using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved solid particles.

-

Dilute the filtered sample with a suitable solvent (usually the mobile phase) to a concentration that falls within the range of the calibration curve.

-

Analyze the calibration standards and the prepared samples by HPLC.

-

The HPLC method should be developed and validated for linearity, accuracy, and precision. A typical method might involve a C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a suitable buffer, and UV detection at a wavelength where this compound has maximum absorbance.

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area from the HPLC analysis of the standard solutions against their known concentrations.

-

Use the calibration curve to determine the concentration of this compound in the diluted samples.

-

Calculate the solubility of this compound in the organic solvent by multiplying the determined concentration by the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the solubility of this compound.

Caption: Workflow for Solubility Determination.

This guide provides a foundational understanding of the solubility of this compound and a robust framework for its experimental determination. For specific applications, it is imperative to conduct thorough experimental validation.

References

3,5-Dibromoaniline hydrochloride spectral data (NMR, IR, Mass Spec)

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a summary of the key spectroscopic data for 3,5-dibromoaniline, a compound of interest in organic synthesis and pharmaceutical research. The document includes tabulated data for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, it outlines the detailed experimental protocols for acquiring such spectra and presents a logical workflow for spectroscopic analysis in structural elucidation.

Spectral Data Tables

The following tables summarize the key quantitative data for 3,5-dibromoaniline.

¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.0 - 7.2 | Triplet (t) | 1H | H-4 |

| ~6.8 - 7.0 | Doublet (d) | 2H | H-2, H-6 |

| ~3.8 - 4.2 | Broad Singlet (br s) | 2H | -NH₂ |

Note: Solvent is typically CDCl₃ or DMSO-d₆. The -NH₂ peak is exchangeable with D₂O and its chemical shift can be highly variable depending on solvent and concentration.

¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~148 - 150 | C-1 (-C-NH₂) |

| ~122 - 124 | C-3, C-5 (-C-Br) |

| ~120 - 122 | C-4 |

| ~115 - 117 | C-2, C-6 |

Note: Solvent is typically CDCl₃ or DMSO-d₆.

Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |

| 3400 - 3500 | Medium-Strong | N-H Stretch (asymmetric) | Primary Amine |

| 3300 - 3400 | Medium-Strong | N-H Stretch (symmetric) | Primary Amine |

| 3000 - 3100 | Medium | C-H Stretch | Aromatic |

| 1600 - 1620 | Strong | N-H Scissoring | Primary Amine |

| 1450 - 1580 | Medium-Strong | C=C Stretch | Aromatic Ring |

| 1000 - 1250 | Strong | C-N Stretch | Aryl Amine |

| 550 - 750 | Strong | C-Br Stretch | Aryl Halide |

Mass Spectrometry (MS) Data

| m/z Ratio | Relative Intensity (%) | Assignment |

| 253 | ~50 | [M+4]⁺ (with ⁸¹Br₂) |

| 251 | 100 (Base Peak) | [M+2]⁺ (with ⁷⁹Br⁸¹Br) |

| 249 | ~50 | [M]⁺ (with ⁷⁹Br₂) |

| 170 | Variable | [M - Br]⁺ |

| 91 | Variable | [M - 2Br]⁺ |

Note: The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) results in a characteristic M, M+2, M+4 pattern for dibrominated compounds.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Accurately weigh 5-25 mg of 3,5-dibromoaniline for ¹H NMR or 20-50 mg for ¹³C NMR.

-

Transfer the solid to a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Gently vortex or sonicate the vial to ensure the sample is fully dissolved.

-

Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean 5 mm NMR tube to remove any particulate matter.

-

The final solution height in the NMR tube should be approximately 4-5 cm.

-

Cap the NMR tube securely.

-

-

Data Acquisition :

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.

-

Place the sample into the NMR magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution. This can be done manually or automatically.

-

Tune and match the probe to the desired nucleus (¹H or ¹³C).

-

Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence, spectral width, relaxation delay).

-

Acquire the spectrum.

-

-

Data Processing :

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to ensure all peaks are in the positive phase.

-

Calibrate the chemical shift axis using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR) :

-

Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Clean with a suitable solvent like isopropanol and a soft, lint-free tissue if necessary.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of solid 3,5-dibromoaniline onto the crystal to completely cover the sampling area.

-

Apply pressure using the ATR press arm to ensure good contact between the sample and the crystal.

-

-

Data Acquisition :

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral range is commonly 4000 cm⁻¹ to 400 cm⁻¹.

-

-

Data Processing :

-

Identify the key absorption bands and record their wavenumbers (cm⁻¹).

-

Correlate the observed absorption bands with specific bond vibrations to identify the functional groups present in the molecule.

-

Mass Spectrometry (MS)

-

Sample Preparation and Introduction :

-

Prepare a dilute solution of 3,5-dibromoaniline in a volatile organic solvent (e.g., methanol or acetonitrile).

-

The method of sample introduction depends on the ionization technique. For Electron Ionization (EI), the sample can be introduced via a direct insertion probe or a gas chromatograph (GC). For softer ionization techniques like Electrospray Ionization (ESI), the solution is infused directly or via a liquid chromatograph (LC).

-

-

Ionization and Mass Analysis (Electron Ionization Example) :

-

The sample is introduced into the ion source, which is under high vacuum.

-

In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, forming a radical cation known as the molecular ion ([M]⁺•).

-

The molecular ion and any fragment ions formed are accelerated by an electric field into the mass analyzer.

-

The mass analyzer (e.g., a quadrupole or time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection and Data Processing :

-

The separated ions are detected, and their abundance is recorded.

-

The resulting mass spectrum is plotted as relative intensity versus m/z.

-

Analyze the molecular ion peak to confirm the molecular weight, paying close attention to the isotopic pattern of bromine.

-

Analyze the fragmentation pattern to gain structural information.

-

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic identification of an unknown compound.

Caption: A flowchart illustrating the process of chemical structure elucidation.

An In-depth Technical Guide to the Basicity and pKa of 3,5-Dibromoaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the basicity and pKa of 3,5-dibromoaniline, a key intermediate in pharmaceutical and chemical synthesis. Understanding the acid-base properties of this compound is critical for reaction optimization, drug formulation, and predicting its physiological behavior.

Introduction to the Basicity of Anilines

Aniline, the parent compound, is a weak base due to the delocalization of the nitrogen lone pair electrons into the aromatic ring. The basicity of substituted anilines is significantly influenced by the electronic effects of the substituents on the benzene ring. Electron-withdrawing groups, such as halogens, decrease the electron density on the nitrogen atom, thereby reducing the basicity and lowering the pKa of the conjugate acid (anilinium ion). Conversely, electron-donating groups increase the basicity.

The position of the substituents also plays a crucial role. The effect of a substituent is generally more pronounced when it is at the ortho or para position compared to the meta position, due to the involvement of resonance effects.

Basicity and pKa of 3,5-Dibromoaniline

3,5-Dibromoaniline is characterized by the presence of two bromine atoms at the meta positions relative to the amino group. Bromine is an electron-withdrawing group, and its presence is expected to significantly decrease the basicity of the aniline ring.

A predicted pKa value for the conjugate acid of 3,5-dibromoaniline is approximately 2.45. This low pKa value indicates that 3,5-dibromoaniline is a very weak base, substantially weaker than aniline itself.

Comparative pKa Data

To contextualize the basicity of 3,5-dibromoaniline, the following table summarizes the pKa values of its conjugate acid and related substituted anilines.

| Compound | CAS Number | pKa of Conjugate Acid |

| Aniline | 62-53-3 | 4.6 |

| 3-Bromoaniline | 591-19-5 | 3.58 |

| 3,5-Dibromoaniline | 626-40-4 | ~2.45 (Predicted) |

| 2,4-Dibromoaniline | 615-57-6 | ~1.83 (Predicted) |

| 2,6-Dibromoaniline | 608-30-0 | ~0.48 (Predicted) |

| 3,5-Dichloroaniline | 626-43-7 | Not Found |

Note: The pKa values for the dibromoanilines are predicted and should be considered as estimates. Experimental determination is recommended for precise applications.

Experimental Determination of pKa

The pKa of a weakly basic compound like 3,5-dibromoaniline can be experimentally determined using several methods. The two most common and reliable methods are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

This method involves the titration of a solution of the amine with a standard acid, monitoring the pH of the solution as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.

Detailed Methodology:

-

Preparation of Solutions:

-

Prepare a standard solution of hydrochloric acid (e.g., 0.1 M).

-

Prepare a solution of 3,5-dibromoaniline of a known concentration (e.g., 0.01 M) in a suitable solvent. Due to the low aqueous solubility of 3,5-dibromoaniline, a co-solvent system (e.g., ethanol-water mixture) may be necessary.

-

-

Calibration of pH Meter: Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.

-

Titration:

-

Place a known volume of the 3,5-dibromoaniline solution in a beaker.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Begin the titration by adding small, precise increments of the standard HCl solution.

-

After each addition, stir the solution to ensure homogeneity and record the stable pH reading.

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of HCl added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point. This can be determined from the first derivative plot (ΔpH/ΔV vs. V) which shows a peak at the equivalence point, or the second derivative plot (Δ²pH/ΔV² vs. V) which crosses the x-axis at the equivalence point.

-

UV-Vis Spectrophotometry

This method is particularly useful for compounds that possess a chromophore and exhibit a change in their UV-Vis absorption spectrum upon protonation or deprotonation.

Detailed Methodology:

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning the expected pKa range of 3,5-dibromoaniline (e.g., from pH 1 to pH 5).

-

Preparation of Stock Solution: Prepare a concentrated stock solution of 3,5-dibromoaniline in a suitable solvent (e.g., methanol or ethanol).

-

Spectral Measurements:

-

For each buffer solution, add a small, constant aliquot of the 3,5-dibromoaniline stock solution to a cuvette containing the buffer.

-

Record the UV-Vis absorption spectrum of each solution over a relevant wavelength range.

-

Also, record the spectra of the fully protonated form (in a strong acid, e.g., 0.1 M HCl) and the neutral form (in a buffer where it is fully deprotonated, if possible, or in a neutral organic solvent).

-

-

Data Analysis:

-

Identify a wavelength where the absorbance difference between the protonated and neutral forms is maximal.

-

Plot the absorbance at this wavelength against the pH of the buffer solutions.

-

The resulting data should fit a sigmoidal curve. The pKa is the pH at the inflection point of this curve.

-

Alternatively, the pKa can be calculated using the following equation for each pH: pKa = pH + log((A - A_B) / (A_A - A)) where A is the absorbance at a given pH, A_A is the absorbance of the fully protonated form, and A_B is the absorbance of the neutral form.

-

Visualizing the Factors Affecting Basicity

The following diagrams illustrate the key concepts related to the basicity of substituted anilines.

Caption: Factors influencing the basicity of aniline.

Caption: Workflow for pKa determination.

Conclusion

The basicity of 3,5-dibromoaniline is significantly reduced compared to aniline due to the electron-withdrawing nature of the two bromine substituents. Its predicted pKa of approximately 2.45 highlights its character as a very weak base. For applications requiring a precise understanding of its ionization state, experimental determination of the pKa via potentiometric titration or UV-Vis spectrophotometry is strongly recommended. The detailed protocols provided in this guide offer a robust framework for such determinations, enabling researchers and drug development professionals to accurately characterize this important chemical entity.

The Double-Edged Sword: A Technical Guide to the Biological Activity of Halogenated Anilines

For Researchers, Scientists, and Drug Development Professionals

Halogenated anilines, a class of aromatic compounds characterized by an aniline core substituted with one or more halogen atoms, represent a fascinating and complex area of study in toxicology and pharmacology. Their widespread industrial use, coupled with their emergence as environmental contaminants and scaffolds in medicinal chemistry, necessitates a thorough understanding of their interactions with biological systems. This technical guide provides an in-depth exploration of the multifaceted biological activities of halogenated anilines, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the underlying molecular pathways.

Core Biological Activities and Quantitative Assessment

The biological effects of halogenated anilines are diverse, ranging from pronounced cytotoxicity and antimicrobial action to potent enzyme inhibition and genotoxicity. The nature and position of the halogen substituent, as well as the presence of other functional groups, profoundly influence the compound's activity.

Cytotoxicity

Halogenated anilines can induce cell death through various mechanisms, including membrane disruption and oxidative stress.[1] The cytotoxicity is often quantified by the half-maximal effective concentration (EC50) or lethal dose (LD50).

Table 1: Cytotoxicity of Selected Halogenated Anilines

| Compound | Assay System | Endpoint | Quantitative Value | Reference |

| 2-Chloroaniline | Renal Cortical Slices | Gluconeogenesis Inhibition | 0.5 µM | [2] |

| 4-Chloroaniline | Renal Cortical Slices | Gluconeogenesis Inhibition | 0.5 µM | [2] |

| 3,4-Dichloroaniline | Not Specified | Oral LD50 (Mouse) | 470-510 mg/kg bw | [3] |

| 2,3-Dichloroaniline | Sprague-Dawley Rats | Oral LD50 | 940 mg/kg bw | [3] |

| 4-Chloroaniline | Rats | Oral LD50 | 300-420 mg/kg bw | [4] |

| 2-Chloro-4-nitroaniline | Hep G2 Cells | EC50 | >1 µM (Lowest Toxic Conc.) | [5] |

Antimicrobial and Antifungal Activity

A growing body of evidence highlights the potential of halogenated anilines as antimicrobial and antifungal agents. Their efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism.

Table 2: Antimicrobial and Antifungal Activity of Halogenated Anilines

| Compound | Target Organism(s) | MIC (µg/mL) | Reference |

| 3,5-Dibromoaniline | Vibrio parahaemolyticus, V. harveyi | 100 | [6] |

| 4-Bromo-3-chloroaniline | Vibrio parahaemolyticus, V. harveyi | 125 | [6] |

| 3-Chloro-4-iodoaniline | Vibrio parahaemolyticus, V. harveyi | 125 | [6] |

| 3,5-Difluoro-4-iodoaniline | Vibrio parahaemolyticus, V. harveyi | 150 | [6] |

| 3-Bromo-4-chloroaniline | Vibrio parahaemolyticus, V. harveyi | 175 | [6] |

| 4-Amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) | Vibrio parahaemolyticus | 100 | [7] |

| 2-Iodo-4-trifluoromethylaniline (ITFMA) | Vibrio parahaemolyticus | 50 | [7] |

| 4-Bromo-3-chloroaniline (4B3CA) | Uropathogenic Escherichia coli (UPEC) | 200 | [8][9] |

| 3,5-Dibromoaniline (3,5-DBA) | Uropathogenic Escherichia coli (UPEC) | 100 | [8][9] |

| 3,5-Dichloroaniline | Aspergillus niger, Trichophyton mentagrophytes, et al. | Active (Further study warranted) | [10] |

| 3,5-Dibromoaniline | Aspergillus niger, Trichophyton mentagrophytes, et al. | Active (Further study warranted) | [10] |

Mutagenicity and Genotoxicity

The potential for halogenated anilines to induce genetic mutations is a significant toxicological concern. The Ames test is a widely used assay to assess the mutagenic potential of chemical compounds.[11]

Table 3: Mutagenicity of Selected Halogenated Anilines

| Compound | Assay | Metabolic Activation (S9) | Result | Reference |

| 3,4-Dichloroaniline | Ames Test (TA98, TA100, TA1535, TA1537) | With and Without | Negative | [12] |

| Dichloroaniline Isomers | Ames Test | With and Without | Generally Negative | [13] |

| 3,4-Dichloroaniline | Aspergillus nidulans back mutation | Not Specified | Mutagenic | [14] |

| 4-Chloroaniline | Various | Not Specified | Genotoxic | [4][15] |

| 2- and 3-Chloroaniline | Various | Not Specified | Inconsistent/Weak or No Genotoxic Effects | [4][15] |

Experimental Protocols

Reproducible and standardized experimental protocols are crucial for the accurate assessment of the biological activities of halogenated anilines. This section details the methodologies for key assays.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of a compound is the lowest concentration that inhibits the visible growth of a microorganism. The broth microdilution method is a common technique.[14][16][17]

Protocol: Broth Microdilution MIC Assay

-

Preparation of Test Compound: Dissolve the halogenated aniline in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare a series of twofold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[16][17]

-

Inoculum Preparation: Culture the test microorganism overnight in a suitable broth. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[17] Dilute this suspension to the final inoculum density specified by the relevant standard (e.g., 5 x 10⁵ CFU/mL).

-

Inoculation: Add a standardized volume of the bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the microtiter plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.[16]

-

Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by using a microplate reader.[12][16]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of LDH released from damaged cells.[4][18][19][20]

Protocol: LDH Cytotoxicity Assay

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.

-

Compound Treatment: Expose the cells to various concentrations of the halogenated aniline for a specified duration (e.g., 24 hours). Include untreated cells as a negative control and cells treated with a lysis buffer as a positive control for maximum LDH release.[18]

-

Supernatant Collection: After incubation, centrifuge the plate to pellet any detached cells. Carefully transfer a portion of the cell culture supernatant from each well to a new 96-well plate.[20]

-

LDH Reaction: Add the LDH reaction mixture, containing a substrate and a tetrazolium salt, to each well containing the supernatant.[4]

-

Incubation and Measurement: Incubate the plate at room temperature, protected from light, for approximately 30 minutes.[20] Stop the reaction and measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.[18]

-

Calculation of Cytotoxicity: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of the positive and negative controls.

Ames Test for Mutagenicity

The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds.[11][21][22][23]

Protocol: Ames Test (Plate Incorporation Method)

-

Strain Preparation: Prepare overnight cultures of histidine-requiring (his⁻) strains of Salmonella typhimurium (e.g., TA98, TA100).[21]

-

Metabolic Activation: The test can be performed with or without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[21]

-

Test Mixture Preparation: In a test tube, combine the test compound at various concentrations, the bacterial culture, and, if required, the S9 mix.

-

Plating: Add molten top agar to the test mixture, gently vortex, and pour the contents onto a minimal glucose agar plate (lacking histidine).[22]

-

Incubation: Incubate the plates at 37°C for 48-72 hours.[21]

-

Colony Counting: Count the number of revertant colonies (his⁺) on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates that the compound is mutagenic.[11]

Mechanisms of Action and Signaling Pathways

The biological activities of halogenated anilines are underpinned by their interactions with specific molecular targets and the subsequent perturbation of cellular signaling pathways.

Inhibition of Adenylate Cyclase

Some halogenated anilines have been shown to exert their antimicrobial and antibiofilm effects by inhibiting adenylate cyclase.[8][9] This enzyme is crucial for the production of cyclic AMP (cAMP), a key second messenger involved in the regulation of numerous cellular processes, including virulence gene expression in bacteria.

Caption: Inhibition of adenylate cyclase by halogenated anilines.

Formation of Reactive Metabolites: Quinoneimines

The toxicity of many anilines, including halogenated derivatives, is linked to their metabolic activation to reactive intermediates.[24] Cytochrome P450 enzymes can hydroxylate the aniline ring, leading to the formation of aminophenols, which can be further oxidized to highly reactive quinoneimines. These electrophilic species can form adducts with cellular macromolecules such as DNA and proteins, leading to cytotoxicity and genotoxicity.

Caption: Metabolic activation of halogenated anilines to reactive quinoneimines.

Experimental and Logical Workflows

A systematic approach is essential for the comprehensive evaluation of the biological activity of halogenated anilines. The following workflows illustrate the logical progression of experiments.

General Workflow for Assessing Antimicrobial Activity

This workflow outlines the key steps in screening and characterizing the antimicrobial potential of halogenated anilines.

Caption: Experimental workflow for antimicrobial activity assessment.

Workflow for In Vitro Cytotoxicity and Genotoxicity Assessment

This workflow details a tiered approach to evaluating the cytotoxic and genotoxic potential of halogenated anilines.

Caption: Workflow for in vitro cytotoxicity and genotoxicity testing.

Conclusion

Halogenated anilines exhibit a broad spectrum of biological activities, with their specific effects being highly dependent on their chemical structure. While some of these compounds show promise as antimicrobial agents, their potential for cytotoxicity and genotoxicity necessitates careful evaluation. The experimental protocols and workflows detailed in this guide provide a framework for the systematic investigation of this important class of molecules. A deeper understanding of their mechanisms of action will be critical for harnessing their therapeutic potential while mitigating their toxicological risks.

References

- 1. researchgate.net [researchgate.net]

- 2. insilico.eu [insilico.eu]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. LDH cytotoxicity assay [protocols.io]

- 5. New insights into aniline toxicity: Aniline exposure triggers envelope stress and extracellular polymeric substance formation in Rubrivivax benzoatilyticus JA2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Immunotoxicity In Vitro Assays for Environmental Pollutants under Paradigm Shift in Toxicity Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Deep Learning to Predict the Formation of Quinone Species in Drug Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. storage.imrpress.com [storage.imrpress.com]

- 11. microbiologyinfo.com [microbiologyinfo.com]

- 12. bio.libretexts.org [bio.libretexts.org]

- 13. In vitro toxicological methods for environmental health testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. benchchem.com [benchchem.com]

- 16. microbe-investigations.com [microbe-investigations.com]

- 17. benchchem.com [benchchem.com]

- 18. scientificlabs.co.uk [scientificlabs.co.uk]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. documents.thermofisher.com [documents.thermofisher.com]

- 21. acmeresearchlabs.in [acmeresearchlabs.in]

- 22. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 23. aniara.com [aniara.com]

- 24. par.nsf.gov [par.nsf.gov]

A Technical Guide to 3,5-Dibromoaniline Hydrochloride: Sourcing, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,5-Dibromoaniline hydrochloride, a key chemical intermediate in the synthesis of novel therapeutic agents. This document details commercially available sources and pricing, provides an illustrative experimental protocol for its application in heterocyclic synthesis, and explores its relevance in the development of targeted therapies.

Commercial Availability and Physicochemical Properties

This compound is readily available from a range of chemical suppliers. The compound, identified by CAS Number 188349-40-8, is a crucial building block for medicinal chemists due to the synthetic versatility offered by its dibromo-substituted aromatic ring and the reactive primary amine.[1][2][3] Pricing is variable and dependent on the quantity and purity required for specific research and development needs.

Table 1: Commercial Suppliers and Pricing for this compound

| Supplier | Product Number | Purity | Quantity | Price (USD) |

| Fluorochem | F212877 | 98% | 5 g | ~$120 |

| Fluorochem | F212877 | 98% | 25 g | ~$410 |

| Santa Cruz Biotechnology | sc-257379 | - | - | Varies |

| Sigma-Aldrich | AMBH97F0789E | 98% | - | Varies |

| Alichem | 188349408 | - | 10 g | ~$326 |

| Alichem | 188349408 | - | 25 g | ~$562 |

| AK Scientific | V4004 | - | 25 g | ~$824 |

| American Custom Chemicals Corporation | HCH0012108 | - | 1 g | ~$665 |

Note: Prices are approximate and subject to change. Please consult the suppliers' websites for current pricing and availability.

Table 2: Physicochemical Properties of this compound [1][2]

| Property | Value |

| CAS Number | 188349-40-8 |

| Molecular Formula | C₆H₆Br₂ClN |

| Molecular Weight | 287.38 g/mol |

| IUPAC Name | 3,5-dibromoaniline;hydrochloride |

| Appearance | Solid |

| Purity | Typically ≥98% |

Applications in Organic Synthesis and Drug Discovery

This compound serves as a versatile precursor in the synthesis of a wide array of complex organic molecules. The bromine atoms at the 3 and 5 positions are amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig aminations, enabling the formation of new carbon-carbon and carbon-nitrogen bonds, respectively. These reactions are fundamental in medicinal chemistry for the construction of diverse molecular scaffolds.

The primary amino group provides a reactive handle for a multitude of chemical transformations, including acylation, alkylation, and diazotization. This dual reactivity makes 3,5-dibromoaniline a valuable starting material for generating libraries of compounds for high-throughput screening in drug discovery campaigns.

A significant application of this intermediate is in the synthesis of heterocyclic compounds, which form the core of many approved drugs. One such example is the Hantzsch thiazole synthesis, which can be employed to construct substituted aminothiazole rings, a privileged scaffold in medicinal chemistry known for a broad range of biological activities, including as kinase inhibitors for anticancer therapy.

Experimental Protocol: Synthesis of a 4-(3,5-Dibromophenyl)thiazol-2-amine Derivative

This section outlines a representative experimental protocol for the synthesis of a 4-(3,5-dibromophenyl)thiazol-2-amine derivative, a scaffold of interest in drug discovery, using 3,5-dibromoaniline as a precursor. This protocol is based on the principles of the Hantzsch thiazole synthesis.

Step 1: Synthesis of 3,5-Dibromothiobenzamide from 3,5-Dibromoaniline

A detailed procedure for the conversion of the aniline to a thioamide would first be undertaken. This can be achieved through various methods, including reaction with Lawesson's reagent or via a multi-step sequence involving diazotization followed by substitution with a sulfur nucleophile and subsequent hydrolysis.

Step 2: Hantzsch Thiazole Synthesis

The following is a general procedure for the cyclization reaction:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-dibromothiobenzamide (1.0 equivalent) in a suitable solvent such as ethanol or methanol.

-

Addition of Reagents: To the stirred solution, add an α-haloketone (e.g., 2-bromoacetophenone or a derivative thereof) (1.1 equivalents).

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the desired 4-(3,5-dibromophenyl)thiazol-2-amine derivative.

Relevance to Signaling Pathways in Cancer

Substituted aminothiazoles derived from 3,5-dibromoaniline have been investigated as potential inhibitors of various protein kinases, which are key components of intracellular signaling pathways that are often dysregulated in cancer. For instance, many kinase inhibitors target the ATP-binding site of the enzyme, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade that promotes cell proliferation and survival.

The diagram below illustrates a simplified generic receptor tyrosine kinase (RTK) signaling pathway, which is a common target for aminothiazole-based inhibitors.

In this pathway, the binding of a growth factor to its corresponding RTK leads to receptor dimerization and autophosphorylation, initiating a downstream cascade involving Ras, Raf, MEK, and ERK. This ultimately results in the activation of transcription factors that drive cellular processes implicated in cancer progression. An aminothiazole-based kinase inhibitor, synthesized from a precursor like this compound, could potentially inhibit a kinase such as Raf, thereby blocking this signaling pathway.

Conclusion

This compound is a commercially accessible and synthetically important intermediate for the development of novel, biologically active molecules. Its utility in established synthetic methodologies, such as the Hantzsch thiazole synthesis, provides a reliable route to privileged medicinal chemistry scaffolds. The continued exploration of derivatives of this compound is a promising avenue for the discovery of new therapeutic agents targeting a range of diseases, including cancer.

References

An In-depth Technical Guide to 3,5-Dibromoaniline Hydrochloride: A Key Intermediate for Research and Development

IUPAC Name: 3,5-dibromoaniline;hydrochloride[1]

This technical guide provides a comprehensive overview of 3,5-Dibromoaniline hydrochloride, a crucial chemical intermediate for professionals in research, and drug development. This document details its chemical and physical properties, experimental protocols for its synthesis, and its applications, with a focus on its role in the synthesis of bioactive molecules.

Chemical and Physical Properties

This compound is the hydrochloride salt of 3,5-Dibromoaniline. While extensive data on the hydrochloride salt is limited, the properties of the parent compound, 3,5-Dibromoaniline, are well-documented and provide a strong reference. The hydrochloride salt is expected to exhibit higher solubility in aqueous solutions compared to its free base form.

| Property | Value |

| IUPAC Name | 3,5-dibromoaniline;hydrochloride[1] |

| CAS Number | 188349-40-8[1][2][3] |

| Molecular Formula | C₆H₆Br₂ClN[1][3] |

| Molecular Weight | 287.38 g/mol [3] |

| Appearance | Solid (form may vary) |

| Melting Point (of 3,5-Dibromoaniline free base) | 52.0-56.0 °C |

| Boiling Point (of 3,5-Dibromoaniline free base) | 181.5 °C at 760 mmHg |

| Solubility (of 3,5-Dibromoaniline free base) | Soluble in organic solvents; limited solubility in water. |

Synthesis of this compound

The synthesis of this compound is typically a two-step process involving the synthesis of the free base, 3,5-Dibromoaniline, followed by its conversion to the hydrochloride salt.

Experimental Protocol 1: Synthesis of 3,5-Dibromoaniline from 3,5-Dibromonitrobenzene

This protocol is adapted from a patented procedure for the reduction of a nitro group to an aniline.[4]

Materials:

-

3,5-dibromo-nitro-benzene (1.0 eq)

-

Glacial acetic acid

-

Titanium(III) chloride (TiCl₃) in 2 N HCl

-

Deionized water

-

1 M Sodium hydroxide (NaOH) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 3,5-dibromo-nitro-benzene (e.g., 500 mg, 1.78 mmol) in glacial acetic acid (e.g., 4 mL) in a round-bottom flask with a magnetic stirrer.[4]

-

Gradually add a 30 wt % solution of TiCl₃ in 2 N HCl to the stirred solution at room temperature until the purple color of the TiCl₃ persists, indicating the complete consumption of the starting material.[4]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under vacuum to remove the acetic acid.[4]

-

Add deionized water and neutralize the mixture with a 1 M NaOH solution.[4]

-

Add ethyl acetate to the mixture. A wax-like solid may form, which should be filtered off under vacuum.[4]

-

Perform a liquid-liquid extraction of the filtrate twice using ethyl acetate and water.[4]

-

Combine the organic layers and dry over anhydrous Na₂SO₄ for 30 minutes.[4]

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator, followed by drying on a high-vacuum pump to yield the 3,5-Dibromoaniline product.[4]

References

3,5-Dibromoaniline Hydrochloride: A Technical Guide to its Melting Point and Stability

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

A summary of the known physical and chemical properties of 3,5-dibromoaniline hydrochloride and related compounds is presented below.

| Property | This compound | 3,5-Dibromoaniline (Free Base) | Aniline Hydrochloride |

| CAS Number | 188349-40-8 | 626-40-4 | 142-04-1 |

| Molecular Formula | C₆H₆Br₂ClN | C₆H₅Br₂N | C₆H₇N·HCl |

| Molecular Weight | 287.38 g/mol | 250.92 g/mol | 129.59 g/mol |

| Melting Point | Data not available | 51-57 °C | 196-198 °C[1] |

| Appearance | Solid | Brown to black solid or crystalline solid[2] | White to greenish crystalline solid[1] |

| Storage Conditions | Inert atmosphere, room temperature | Not specified | Store below +30°C, sensitive to air and light[1] |

Melting Point Determination: Experimental Protocols

The melting point of a compound is a critical physical property for identification, purity assessment, and quality control. In the absence of a reported value for this compound, the following standard experimental protocols can be employed for its determination.

Capillary Melting Point Method

This is a conventional and widely used technique for determining the melting point of a solid crystalline substance.

Principle: A small, finely powdered sample is heated slowly in a capillary tube, and the temperature range over which the substance melts is observed.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer or digital temperature probe

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of this compound is finely ground using a mortar and pestle. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid into the closed end to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point (a preliminary rough determination may be necessary). The heating rate is then reduced to 1-2 °C per minute to ensure thermal equilibrium.

-

Observation: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the last solid crystal disappears is recorded as the completion of melting. The recorded range is the melting point of the substance.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that provides more precise and detailed information about the thermal transitions of a material.

Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. A phase transition, such as melting, results in an endothermic peak in the DSC thermogram.

Apparatus:

-

Differential Scanning Calorimeter

-

Sample pans (typically aluminum)

-

Crimper for sealing pans

Procedure:

-

Sample Preparation: A small, accurately weighed amount of this compound (typically 1-5 mg) is placed in a DSC sample pan. The pan is hermetically sealed.

-

Instrument Setup: An empty, sealed pan is used as a reference. The instrument is purged with an inert gas (e.g., nitrogen).

-

Thermal Program: The sample and reference are heated at a constant rate (e.g., 10 °C/min) over a specified temperature range.

-

Data Analysis: The heat flow to the sample is plotted against temperature. The melting point is determined from the resulting thermogram, typically as the onset temperature or the peak temperature of the endothermic melting transition.

Stability of this compound

The stability of a chemical compound is crucial for its handling, storage, and application, particularly in the pharmaceutical industry. Stability studies are conducted to understand how the quality of the substance varies over time under the influence of various environmental factors.

General Stability Considerations

Based on the information available for aniline hydrochloride, this compound is likely to be sensitive to:

-

Light: Exposure to light may cause degradation and discoloration.

-

Air (Oxidation): The amino group can be susceptible to oxidation, leading to the formation of colored impurities.

-

Temperature: Elevated temperatures can lead to decomposition.

-

Moisture: As a hydrochloride salt, it is likely to be hygroscopic.

Recommended storage is in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at room temperature.

Experimental Protocols for Stability Assessment

A comprehensive stability testing program for this compound would involve the following methodologies, guided by the International Council for Harmonisation (ICH) guidelines.[1][3][4][5]

Long-Term and Accelerated Stability Studies (ICH Q1A(R2))

Principle: To evaluate the thermal stability and sensitivity to moisture by storing the substance under defined temperature and humidity conditions for specified durations.

Methodology:

-

Sample Packaging: Samples of this compound are stored in containers that simulate the proposed storage and distribution packaging.

-

Storage Conditions:

-

Testing Frequency: Samples are pulled at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 3, 6 months for accelerated) and analyzed.

-

Analytical Tests: At each time point, the samples are tested for appearance, purity (e.g., by HPLC to detect and quantify degradation products), and any other critical quality attributes.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability and decomposition temperature of the compound.

Apparatus:

-

Thermogravimetric Analyzer

-

Sample pan (typically platinum or alumina)

Procedure:

-

Sample Preparation: A small, accurately weighed sample of this compound is placed in the TGA pan.

-

Instrument Setup: The instrument is purged with an inert gas (e.g., nitrogen) or a reactive gas (e.g., air).

-

Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) to a high temperature.

-

Data Analysis: The mass of the sample is plotted against temperature. A significant loss in mass indicates decomposition. The onset temperature of this mass loss is an indicator of the thermal stability of the compound.

Visualizations

Workflow for Physicochemical Characterization

Caption: Workflow for determining the melting point of this compound.

Logical Framework for Stability Assessment

Caption: Key factors and outcomes in the stability assessment of a chemical compound.

References

- 1. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 2. Ich guidelines for stability studies 1 | PPTX [slideshare.net]

- 3. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 4. database.ich.org [database.ich.org]

- 5. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: 3,5-Dibromoaniline Hydrochloride as a Versatile Building Block for Novel Agrochemicals

Introduction

3,5-Dibromoaniline hydrochloride is a valuable and versatile chemical intermediate for the synthesis of a wide range of agrochemicals. The presence of two bromine atoms on the aniline ring provides strategic reaction sites for the introduction of diverse functional groups, enabling the generation of novel molecules with potent fungicidal and herbicidal activities. The amino group can be readily transformed into various functionalities, such as amides and ureas, which are common toxophores in many commercial pesticides. This application note details the use of 3,5-dibromoaniline as a precursor for the synthesis of N-(3,5-dibromophenyl) carboxamides, a class of compounds exhibiting significant fungicidal properties.

The strategic placement of the bromine atoms on the phenyl ring can enhance the lipophilicity of the final molecule, potentially improving its penetration through fungal cell membranes or plant cuticles. Furthermore, the bromine atoms can influence the electronic properties of the molecule, which can be critical for its interaction with biological targets. These characteristics make 3,5-dibromoaniline a key starting material for the development of new and effective crop protection agents.

Fungicidal N-(3,5-Dibromophenyl) Carboxamides

A notable application of 3,5-dibromoaniline is in the synthesis of N-(3,5-dibromophenyl) carboxamides. These compounds have demonstrated significant in vitro activity against a range of important plant pathogenic fungi. The fungicidal efficacy of these derivatives highlights the potential of the 3,5-dibromophenyl moiety as a key pharmacophore in the design of novel fungicides.

Quantitative Data: In Vitro Fungicidal Activity

The following table summarizes the in vitro fungicidal activity of a representative N-(3,5-dibromophenyl) carboxamide derivative, N-(3,5-dibromophenyl)dehydroabietylamide, against several economically important plant pathogens. The data is presented as the half-maximal effective concentration (EC50), which is the concentration of the compound that inhibits 50% of the mycelial growth of the fungus.

| Compound | Target Fungus | EC50 (mg/L)[1] |

| N-(3,5-dibromophenyl)dehydroabietylamide | Sclerotinia sclerotiorum | 0.393 |

| N-(3,5-dibromophenyl)dehydroabietylamide | Botrytis cinerea | > 50 |

| N-(3,5-dibromophenyl)dehydroabietylamide | Alternaria solani | > 50 |

| N-(3,5-dibromophenyl)dehydroabietylamide | Rhizoctonia solani | > 50 |

| N-(3,5-dibromophenyl)dehydroabietylamide | Fusarium oxysporum | > 50 |

| N-(3,5-dibromophenyl)dehydroabietylamide | Gibberella zeae | > 50 |

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of N-(3,5-dibromophenyl) carboxamides, starting from 3,5-dibromoaniline.

Protocol 1: Synthesis of 3,5-Dibromobenzoyl Chloride

This protocol describes the conversion of 3,5-dibromoaniline to the corresponding benzoyl chloride, a key intermediate for the synthesis of carboxamides.

Materials:

-

3,5-Dibromoaniline

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

Copper(I) cyanide (CuCN)

-

Sodium hydroxide (NaOH)

-

Thionyl chloride (SOCl₂)

-

Toluene (anhydrous)

-

Diethyl ether

-

Ice

Procedure:

-

Diazotization of 3,5-Dibromoaniline:

-

Suspend 3,5-dibromoaniline (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) in water.

-

Slowly add the cold diazonium salt solution to the CuCN solution.

-

Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours until nitrogen evolution ceases.

-

Cool the mixture and extract the product, 3,5-dibromobenzonitrile, with diethyl ether.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Hydrolysis of 3,5-Dibromobenzonitrile:

-

Reflux the crude 3,5-dibromobenzonitrile with an aqueous solution of sodium hydroxide (e.g., 20% w/v) for several hours until the nitrile is completely hydrolyzed to the sodium salt of 3,5-dibromobenzoic acid.

-

Cool the reaction mixture and acidify with concentrated HCl to precipitate 3,5-dibromobenzoic acid.

-

Filter the precipitate, wash with cold water, and dry.

-

-

Formation of 3,5-Dibromobenzoyl Chloride:

-

Suspend the dried 3,5-dibromobenzoic acid (1.0 eq) in anhydrous toluene.

-

Add thionyl chloride (1.5 eq) dropwise to the suspension.

-

Heat the reaction mixture at reflux for 2-3 hours until the evolution of gas ceases.

-

Cool the reaction mixture and remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 3,5-dibromobenzoyl chloride, which can be used in the next step without further purification.

-

Protocol 2: Synthesis of N-(3,5-Dibromophenyl)dehydroabietylamide

This protocol details the amide coupling reaction between 3,5-dibromobenzoyl chloride and dehydroabietylamine to yield the target fungicidal compound.[1]

Materials:

-

3,5-Dibromobenzoyl chloride

-

Dehydroabietylamine

-

Triethylamine (Et₃N) or Pyridine

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Amide Coupling:

-

Dissolve dehydroabietylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane at 0 °C.

-

Slowly add a solution of 3,5-dibromobenzoyl chloride (1.1 eq) in anhydrous dichloromethane to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up:

-

Once the reaction is complete, wash the reaction mixture sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-(3,5-dibromophenyl)dehydroabietylamide.

-

Visualizations

Caption: Synthetic pathway for N-(3,5-Dibromophenyl)dehydroabietylamide.

Caption: Experimental workflow for amide coupling.

References

Application Note: Protocol for Sandmeyer Reaction Using a Dibromoaniline Substrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the Sandmeyer reaction, specifically tailored for the conversion of a dibromoaniline substrate into a tribromo-substituted benzene derivative. The Sandmeyer reaction is a versatile and widely used method for the synthesis of aryl halides from aryl diazonium salts, offering a valuable tool in medicinal chemistry and materials science.[1][2] This document outlines the necessary reagents, step-by-step experimental procedures, and expected outcomes, including a summary of typical reaction yields. A graphical representation of the experimental workflow is also provided to facilitate clear understanding and execution of the protocol.

Introduction